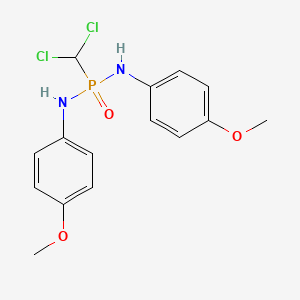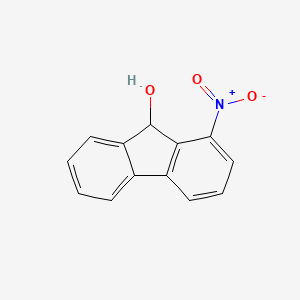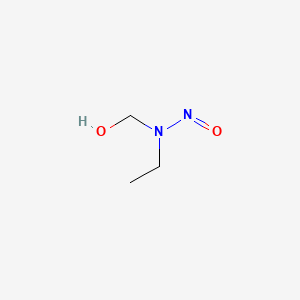
Methanol, (ethylnitrosoamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanol, (ethylnitrosoamino)-, also known as N-ethyl-N-nitrosomethanolamine, is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation, occurrence, and effects on human health.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanol, (ethylnitrosoamino)-, typically involves the nitrosation of secondary amines. One common method is the reaction of N-ethylmethanolamine with nitrous acid under acidic conditions. The reaction can be represented as follows:
N-ethylmethanolamine+HNO2→Methanol, (ethylnitrosoamino)-+H2O
Industrial Production Methods
Industrial production of nitrosamines, including methanol, (ethylnitrosoamino)-, is generally avoided due to their toxic and carcinogenic nature. they can be produced in controlled laboratory settings for research purposes. The production involves careful handling of reagents and strict adherence to safety protocols to prevent exposure and contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Methanol, (ethylnitrosoamino)-, can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds and other oxidized derivatives.
Reduction: Reduction reactions can break the N-NO bond, leading to the formation of secondary amines.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Various substituted nitrosamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methanol, (ethylnitrosoamino)-, is primarily used in scientific research to study the mechanisms of nitrosamine formation and their effects on biological systems. Some key applications include:
Chemistry: Understanding the reactivity and stability of nitrosamines.
Biology: Investigating the mutagenic and carcinogenic effects of nitrosamines on cellular systems.
Medicine: Studying the potential health risks associated with nitrosamine exposure and developing methods for detection and mitigation.
Industry: Researching the formation of nitrosamines in industrial processes and developing strategies to minimize their presence in consumer products.
Wirkmechanismus
The mechanism by which methanol, (ethylnitrosoamino)-, exerts its effects involves the formation of DNA adducts. The nitroso group can react with nucleophilic sites on DNA, leading to mutations and potentially carcinogenic outcomes. The molecular targets include guanine and adenine bases in DNA, and the pathways involved are related to DNA repair mechanisms and cellular responses to DNA damage.
Vergleich Mit ähnlichen Verbindungen
Methanol, (ethylnitrosoamino)-, can be compared with other nitrosamines such as:
N-nitrosodimethylamine (NDMA): Known for its high carcinogenic potential and occurrence in various environmental and industrial settings.
N-nitrosodiethylamine (NDEA): Similar in structure but with ethyl groups instead of methyl groups, also highly carcinogenic.
N-nitrosomorpholine (NMOR): Contains a morpholine ring and is studied for its mutagenic properties.
The uniqueness of methanol, (ethylnitrosoamino)-, lies in its specific structure and the resulting reactivity and biological effects. Its study helps in understanding the broader class of nitrosamines and their impact on health and the environment.
Eigenschaften
CAS-Nummer |
86860-62-0 |
|---|---|
Molekularformel |
C3H8N2O2 |
Molekulargewicht |
104.11 g/mol |
IUPAC-Name |
N-ethyl-N-(hydroxymethyl)nitrous amide |
InChI |
InChI=1S/C3H8N2O2/c1-2-5(3-6)4-7/h6H,2-3H2,1H3 |
InChI-Schlüssel |
MEHJJKQPRAUJAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CO)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


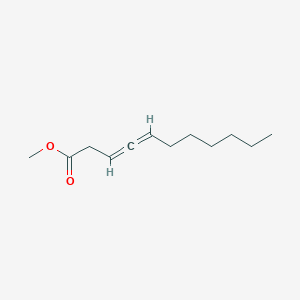
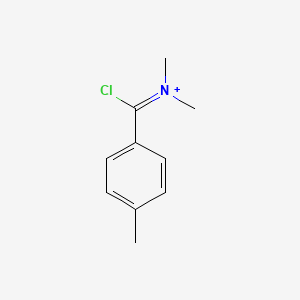
![Triphenyl[3-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14420832.png)
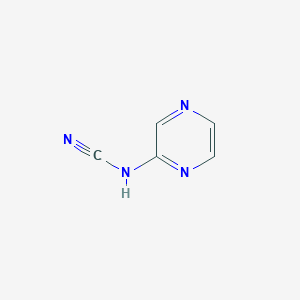
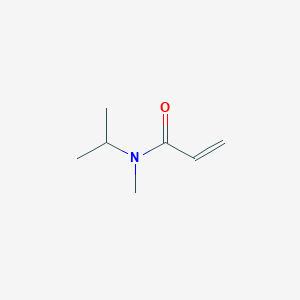

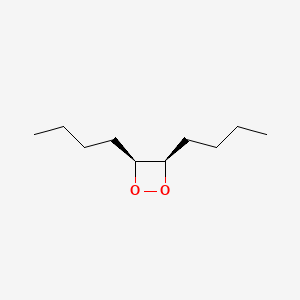
![2,2'-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B14420863.png)
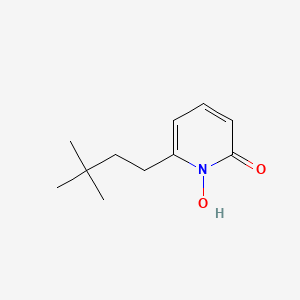
![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14420878.png)
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate](/img/structure/B14420879.png)
